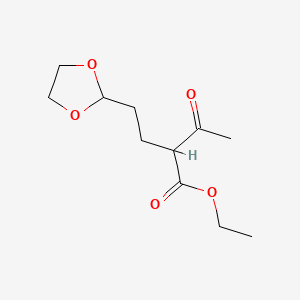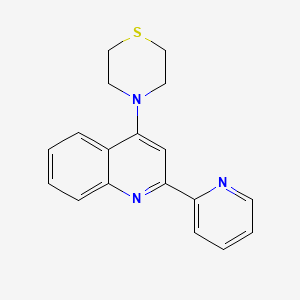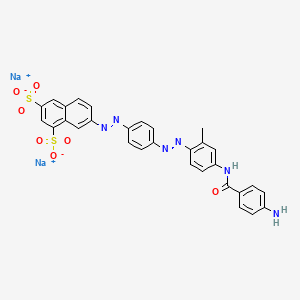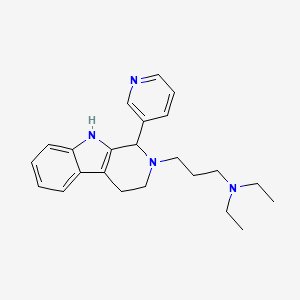
1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a pyridine ring fused to an indole structure, making it a unique and potentially significant molecule in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and indole precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include:
Catalysts: Palladium or platinum-based catalysts.
Solvents: Organic solvents like dichloromethane or toluene.
Reaction Conditions: Elevated temperatures and controlled pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to simpler forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more complex heterocyclic structures, while reduction could simplify the molecule.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which 1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetrahydro-2-(3-(dimethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole
- 1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(2-pyridinyl)-9H-pyrido(3,4-b)indole
Uniqueness
1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with desired properties for various applications.
属性
CAS 编号 |
119464-31-2 |
|---|---|
分子式 |
C23H30N4 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
N,N-diethyl-3-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-amine |
InChI |
InChI=1S/C23H30N4/c1-3-26(4-2)14-8-15-27-16-12-20-19-10-5-6-11-21(19)25-22(20)23(27)18-9-7-13-24-17-18/h5-7,9-11,13,17,23,25H,3-4,8,12,14-16H2,1-2H3 |
InChI 键 |
IGEVBTTXDGYSKM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCN1CCC2=C(C1C3=CN=CC=C3)NC4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



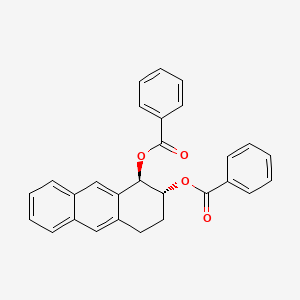

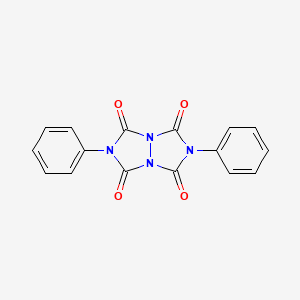
![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)
